5-Methyl-2-hexene is an organic compound belonging to the class of alkenes, also known as olefins. It has the chemical formula C7H14 and a molecular weight of 98.19 g/mol PubChem: . It exists as two stereoisomers, (E)-5-methyl-2-hexene and (Z)-5-methyl-2-hexene, which differ in the spatial arrangement of their atoms NIST.
Research on 5-methyl-2-hexene is limited, but its properties may be of interest in several scientific fields:
5-Methyl-2-hexene is an organic compound with the molecular formula C₇H₁₄, characterized by a double bond between the second and third carbon atoms in its linear chain. It exists in two stereoisomeric forms: the cis (Z) and trans (E) isomers, with the trans form being more stable due to reduced steric hindrance. This compound is a colorless liquid at room temperature and has a molecular weight of approximately 98.19 g/mol . Its structural formula can be represented as:
textCH3 |CH3-CH=CH-CH2-CH2-CH3
5-Methyl-2-hexene is primarily utilized in various
5-Methyl-2-hexene can be synthesized through various methods:
The applications of 5-methyl-2-hexene are diverse:
Several compounds share structural similarities with 5-methyl-2-hexene. Here are a few notable examples:
Compound Name | Molecular Formula | Key Features |
---|---|---|
2-Hexene | C₆H₁₂ | Straight-chain alkene without methyl substitution. |
3-Methyl-1-pentene | C₆H₁₂ | Contains a double bond at the first position; more reactive than 5-methyl-2-hexene. |
1-Octene | C₈H₁₄ | Longer carbon chain; used extensively in polymer production. |
4-Methyl-1-pentene | C₆H₁₂ | Similar structure but with a double bond at the first position; more reactive. |
What sets 5-methyl-2-hexene apart from these similar compounds is its specific position of substitution and double bond, which influences its stability and reactivity patterns compared to other alkenes. Its unique properties make it particularly suitable for certain industrial applications that require specific reactivity or stability profiles.
Flammable;Health Hazard